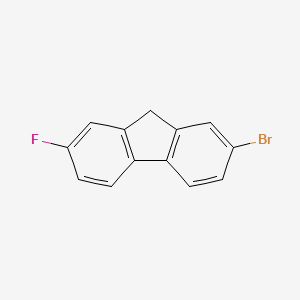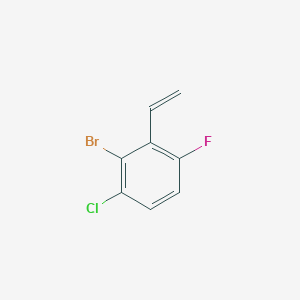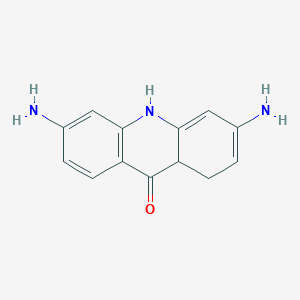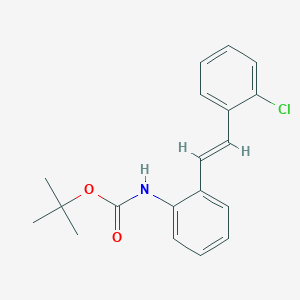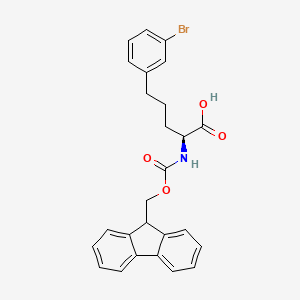
8-Chloroquinolin-2-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloroquinolin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5ClF3NO3S and a molecular weight of 311.66 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Chloroquinolin-2-yl trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic anhydride with 5-chloro-8-hydroxyquinoline . The reaction typically involves the following steps:
- Dissolve 5-chloro-8-hydroxyquinoline in an appropriate solvent such as dichloromethane.
- Add trifluoromethanesulfonic anhydride to the solution.
- Stir the reaction mixture at a controlled temperature, usually around room temperature, for a specific period.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloroquinolin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.
Applications De Recherche Scientifique
8-Chloroquinolin-2-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-chloroquinolin-2-yl trifluoromethanesulfonate and its derivatives involves interactions with molecular targets and pathways in biological systems. For example, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in pathogens, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloroquinolin-8-yl trifluoromethanesulfonate: A closely related compound with similar chemical properties and applications.
8-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group instead of the trifluoromethanesulfonate group.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical reactivity and properties
Propriétés
Formule moléculaire |
C10H5ClF3NO3S |
|---|---|
Poids moléculaire |
311.67 g/mol |
Nom IUPAC |
(8-chloroquinolin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-7-3-1-2-6-4-5-8(15-9(6)7)18-19(16,17)10(12,13)14/h1-5H |
Clé InChI |
SYVBWJJEVOUBIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


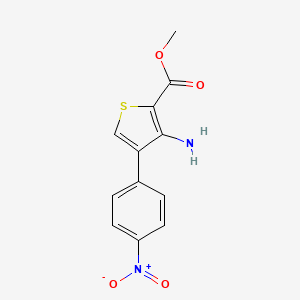
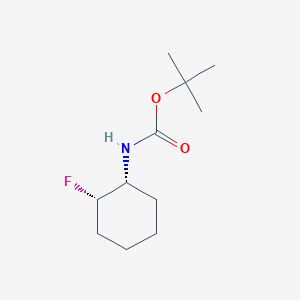

![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)
